molecular formula C12H17NO3 B12586450 Methyl 3-amino-4-methoxy-5-propylbenzoate CAS No. 647856-01-7

Methyl 3-amino-4-methoxy-5-propylbenzoate

Cat. No.: B12586450
CAS No.: 647856-01-7
M. Wt: 223.27 g/mol
InChI Key: VAYQMTSXNVWJDI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methoxy-5-propylbenzoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a propyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-methoxy-5-propylbenzoate typically involves the esterification of 3-amino-4-methoxy-5-propylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methoxy-5-propylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-methoxy-5-propylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methoxy-5-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 3-amino-4-methylbenzoate
  • Methyl 2-amino-4-methoxybenzoate

Uniqueness

Methyl 3-amino-4-methoxy-5-propylbenzoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.

Properties

CAS No.

647856-01-7

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-amino-4-methoxy-5-propylbenzoate

InChI

InChI=1S/C12H17NO3/c1-4-5-8-6-9(12(14)16-3)7-10(13)11(8)15-2/h6-7H,4-5,13H2,1-3H3

InChI Key

VAYQMTSXNVWJDI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)C(=O)OC)N)OC

Origin of Product

United States

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